molecular formula C8H6BrNS B8716898 5-Bromo-6-methylbenzothiazole

5-Bromo-6-methylbenzothiazole

Cat. No.: B8716898
M. Wt: 228.11 g/mol
InChI Key: UTJUSEKUXZCYMD-UHFFFAOYSA-N
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Description

5-Bromo-6-methylbenzothiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with bromine and methyl substituents at positions 5 and 6, respectively. Such compounds are pivotal in pharmaceutical and materials chemistry due to their reactivity and ability to serve as intermediates in synthesizing bioactive molecules .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

5-bromo-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNS/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3

InChI Key

UTJUSEKUXZCYMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=CS2

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocycle Variations

  • 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 134670-13-6):
    This compound features an imidazo-thiazole fused ring system (C₁₂H₁₇N₃O₃S, MW 283.35) with bromo and methyl groups at positions 5 and 6. The fused imidazole ring enhances rigidity and electronic effects compared to benzothiazole derivatives .
  • 5-Bromo-6-methoxy-1H-benzo[d]imidazole (CAS 1008361-65-6):
    A benzoimidazole derivative (C₈H₇BrN₂O, MW 227.06) with bromo and methoxy substituents. The methoxy group increases solubility but reduces electrophilicity compared to methyl .
  • 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole (CAS 65858-51-7):
    A benzothiadiazole derivative with bromomethyl and chloro groups. The electron-withdrawing benzothiadiazole core and halogen substituents enhance reactivity in cross-coupling reactions .

Substituent Position and Reactivity

  • Bromine at position 5 in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () undergoes nucleophilic substitution with secondary amines, suggesting similar reactivity for 5-bromo analogs in benzothiazoles .
  • Methyl groups (e.g., in 6-Chloro-7-methyl-...benzodithiazine , ) improve lipophilicity but may sterically hinder reactions at adjacent positions .

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight Key Spectral Data (IR/NMR) Reference
6-Chloro-7-methylbenzodithiazine C₁₆H₁₃BrClN₃O₃S₂ 474.78 IR: 3235 (OH), 1610 (C=N); δ 2.44 (s, CH₃)
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole C₁₂H₁₇N₃O₃S 283.35 MDL: MFCD02704616
5-Bromo-6-methoxybenzoimidazole C₈H₇BrN₂O 227.06 ¹H-NMR: δ 3.66 (s, N-CH₃)

Key Research Findings

Reactivity : Bromine at position 5 in thiadiazole/imidazole systems is highly susceptible to nucleophilic substitution, enabling diversification into amines or ethers .

Spectral Signatures : Methyl and bromo groups generate distinct ¹H-NMR signals (e.g., δ 2.44 for CH₃ in benzodithiazine), aiding structural characterization .

Thermal Stability : High melting points (e.g., 330–331°C for benzodithiazine derivatives) suggest robust thermal stability for halogenated heterocycles .

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